7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[4,3-c]pyridin-3-one core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the introduction of the 4-ethylpiperazine-1-carbonyl and 3-methoxypropyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play critical roles in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-ethylpiperazine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
- (4-(4-Ethylpiperazine-1-carbonyl)-3-fluorophenyl)boronic acid
Uniqueness
Compared to similar compounds, 7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound 7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N4O2
- Molecular Weight : 354.45 g/mol
Research indicates that this compound exhibits biological activity primarily through modulation of various signaling pathways. The following mechanisms have been identified:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For example, it targets polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells. Inhibition of Plk1 leads to cell cycle arrest and apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the downregulation of NF-kB signaling pathways .
- Antioxidant Activity : Preliminary studies suggest that it may enhance cellular antioxidant defenses, reducing oxidative stress in cells exposed to harmful agents .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of the compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through activation of caspase pathways. The results indicate potential use as an anticancer agent .
- Neurological Disorders : In a model of neuroinflammation, administration of the compound reduced markers of inflammation and improved behavioral outcomes in animal models, suggesting its potential application in treating neurodegenerative diseases .
Properties
IUPAC Name |
7-(4-ethylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-3-25-11-13-27(14-12-25)22(29)19-16-26(10-7-15-31-2)17-20-21(19)24-28(23(20)30)18-8-5-4-6-9-18/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWKFTMISLXQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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